3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a 4-methylphenyl ring and a phenylethyl group linked to a urea moiety
Preparation Methods
The synthesis of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of isocyanate. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with common reagents including sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar compounds to 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea include:
4-Methylbenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical properties and applications.
N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with an amide instead of a urea moiety, leading to variations in reactivity and biological activity.
4-Methylphenylsulfonylurea: Lacks the phenylethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-7-9-15(10-8-13)22(20,21)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCDTXIWCBSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.